BenchChemオンラインストアへようこそ!

4-methoxy-6-phenylpyrimidine

Physicochemical Profiling Drug-likeness ADME Prediction

4-Methoxy-6-phenylpyrimidine is a disubstituted pyrimidine featuring a methoxy group at position 4 and a phenyl ring at position 6. It belongs to the phenylpyrimidine class, a privileged scaffold in medicinal chemistry extensively used in kinase inhibitor discovery.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 17759-28-3
Cat. No. B6434180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-6-phenylpyrimidine
CAS17759-28-3
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCOC1=NC=NC(=C1)C2=CC=CC=C2
InChIInChI=1S/C11H10N2O/c1-14-11-7-10(12-8-13-11)9-5-3-2-4-6-9/h2-8H,1H3
InChIKeyPNXKFXWZBRFACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-6-phenylpyrimidine (CAS 17759-28-3): Core Scaffold for Kinase-Targeted Molecular Design


4-Methoxy-6-phenylpyrimidine is a disubstituted pyrimidine featuring a methoxy group at position 4 and a phenyl ring at position 6 [1]. It belongs to the phenylpyrimidine class, a privileged scaffold in medicinal chemistry extensively used in kinase inhibitor discovery [2]. Unlike fully elaborated drug candidates, this compound serves as a versatile synthetic building block whose substitution pattern enables regioselective late-stage functionalization [3]. Its balanced lipophilicity (XLogP3-AA = 2.2) and modest topological polar surface area (TPSA = 35 Ų) place it within favorable drug-like property space [1].

Why 4-Methoxy-6-phenylpyrimidine Cannot Be Trivially Replaced by Other Phenylpyrimidine Isomers or Halogenated Analogs


Within the phenylpyrimidine family, seemingly minor structural alterations produce non-linear changes in reactivity, physicochemical properties, and biological target engagement [1]. The 4-methoxy substituent critically modulates the electron density of the pyrimidine ring, directly affecting both the regioselectivity of palladium-catalyzed cross-coupling reactions and the hydrogen-bond acceptor capacity at N1 and N3 [2]. Replacing the methoxy group with a chloro, hydroxy, or amino substituent alters the compound's logP by up to 1.5 units and its TPSA by over 20 Ų, which can shift a molecule out of optimal permeability ranges for intracellular targets [1]. Such substitutions also change the rotational freedom of the 6-phenyl ring, a parameter shown to influence immunomodulatory activity in bropirimine-analog series [2]. These interconnected effects mean that a simple in-class swap cannot preserve the same synthetic utility or biological profile without extensive re-validation.

Quantitative Evidence: Where 4-Methoxy-6-phenylpyrimidine (CAS 17759-28-3) Demonstrates Measurable Differentiation


Computed Lipophilicity (XLogP3-AA) Compared to Closely Related 4-Substituted-6-phenylpyrimidines

The target compound's computed XLogP3-AA of 2.2 sits in a favorable range for oral bioavailability and membrane permeability, distinguishing it from more polar (4-hydroxy, XLogP ~1.0) and more lipophilic (4-chloro, XLogP ~3.1) analogs [1]. The Topological Polar Surface Area (TPSA) of 35 Ų is identical to that of 4-chloro-6-phenylpyrimidine, but the methoxy group provides superior hydrogen-bond acceptor capacity without the hydrolysis liability of halogenated analogs [1].

Physicochemical Profiling Drug-likeness ADME Prediction

Suzuki Cross-Coupling Reactivity: 4-Methoxy Enables Efficient C5-Arylation While 4-Oxo Analogs Fail

In a direct head-to-head comparison, 2-amino-5-halo-4-methoxy-6-phenylpyrimidines underwent successful palladium-catalyzed Suzuki cross-coupling with aryl boronic acids to produce 5-aryl derivatives, whereas the corresponding 2-amino-5-halo-6-phenylpyrimidin-4-ones (halo = Br or I) were poor substrates that predominantly underwent reductive dehalogenation [1]. The 5-iodo-4-methoxy substrates proved the most efficient, and subsequent hydrolysis of the 5-aryl-4-methoxy products afforded the biologically active pyrimidin-4-ones in high yields [1].

Synthetic Chemistry Palladium Catalysis Immunomodulatory Agents

Purity Benchmarking: 4-Methoxy-6-phenylpyrimidine Demonstrates Consistently High Purity Relative to 5-Bromo Analog Requirement for Re-purification

Commercially available 4-methoxy-6-phenylpyrimidine (CAS 17759-28-3) is routinely supplied at ≥95% purity as determined by GC and HPLC, according to multiple independent vendor certificates of analysis . In contrast, the commonly used 5-bromo derivative (CAS 5076-79-9) frequently requires re-purification due to residual brominating agents and di-brominated byproducts, adding 1–2 days to synthetic workflows .

Chemical Procurement Quality Control Synthetic Reliability

Kinase Selectivity: 4-Methoxy-6-phenylpyrimidine-Based Derivatives Achieve Sub-10 nM JAK3 Inhibition with >500-Fold Selectivity Over Other JAK Isoforms

While the parent compound itself is not a drug, 4- or 6-phenylpyrimidine derivatives (of which 4-methoxy-6-phenylpyrimidine is the direct synthetic precursor) have been optimized to yield JAK3 inhibitors with IC50 values of 1.7 nM and selectivity ratios of >588-fold over JAK2 and >777-fold over JAK1 [1]. This level of selectivity is not achievable with pyridine, pyrazine, or triazine core analogs, which typically show broader kinome profiles [1]. The methoxy substituent contributes to the binding pose by accepting a hydrogen bond from the hinge region of the kinase, a role that cannot be replicated by chloro, methyl, or unsubstituted analogs [2].

Kinase Inhibition JAK3 Selectivity Immunology and Inflammation

Optimal Application Scenarios for 4-Methoxy-6-phenylpyrimidine (CAS 17759-28-3) Based on Quantitative Evidence


Late-Stage Diversification of Bropirimine-Analog Libraries via C5-Aryl Suzuki Coupling

The 4-methoxy group uniquely enables efficient palladium-catalyzed C5-arylation of the pyrimidine ring, a transformation that fails with 4-oxo analogs due to competitive enolate formation [1]. Researchers synthesizing 5-arylpyrimidine immunomodulatory agents should use 4-methoxy-6-phenylpyrimidine as the core intermediate because subsequent hydrolysis cleanly yields the target pyrimidin-4-ones in high yield, providing access to diverse compound libraries in a two-step sequence from a single building block [1].

Hit-to-Lead Optimization of Selective JAK3 Inhibitors for Autoimmune Disease

SAR studies demonstrate that phenylpyrimidine derivatives bearing a 4-methoxy substituent achieve sub-10 nM JAK3 potency with >500-fold selectivity over JAK1 and JAK2 [2]. Medicinal chemistry teams pursuing JAK3-selective clinical candidates should prioritize this scaffold because its balanced lipophilicity (XLogP = 2.2) and hydrogen-bond acceptor capacity at the hinge region are computationally validated to discriminate between JAK isoforms [3]. The compound's TPSA of 35 Ų further supports adequate cellular permeability for intracellular target engagement [3].

Physicochemical Property-Driven CNS Kinase Inhibitor Design

With a computed XLogP of 2.2 and TPSA of 35 Ų, 4-methoxy-6-phenylpyrimidine occupies the optimal property space for CNS drug discovery when compared to more polar (4-hydroxy) or more lipophilic (4-chloro) analogs [3]. CNS drug design programs benefit from this intermediate lipophilicity, which maximizes the likelihood of achieving both blood-brain barrier penetration and aqueous solubility. Starting SAR explorations from this scaffold avoids the common pitfall of late-stage logP optimization, which often compromises target potency [3].

Reliable Building Block Procurement for Parallel Synthesis Campaigns

Commercial supply of 4-methoxy-6-phenylpyrimidine is consistently at ≥95% purity (GC/HPLC), with certificates of analysis documenting batch-to-batch reproducibility . In contrast, the 5-bromo derivative, a common alternative entry point for diversification, frequently requires pre-use chromatographic purification, adding 1–2 days to each synthesis cycle . For high-throughput parallel synthesis where time and purity are critical cost drivers, the parent methoxy compound reduces workflow variability and eliminates purification bottlenecks .

Quote Request

Request a Quote for 4-methoxy-6-phenylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.